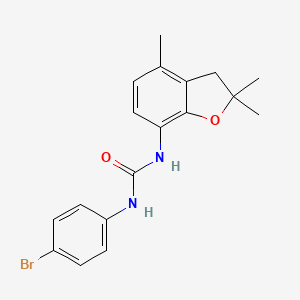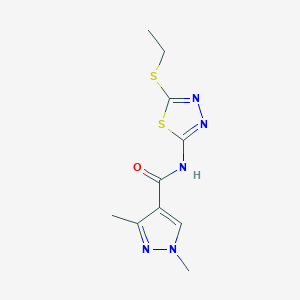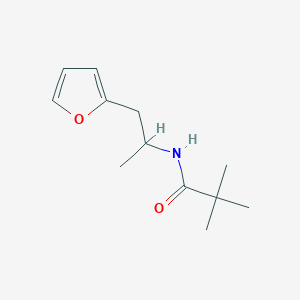
N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea, also known as BPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTU is a urea-based compound that has been synthesized through various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea has been extensively studied, and it has been reported to inhibit the activity of various enzymes, including tyrosine kinases and serine/threonine kinases. N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea has also been reported to inhibit the activity of various transcription factors, including NF-κB and STAT3. The inhibition of these enzymes and transcription factors has been linked to the anticancer and herbicidal properties of N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea has several advantages for lab experiments, including its stability and solubility in various solvents. However, N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea has some limitations, including its low yield during synthesis and its potential toxicity.
Orientations Futures
There are several future directions for N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea research, including the investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea could also be studied for its potential as a herbicide and as a polymer additive. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea.
Conclusion
In conclusion, N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea is a urea-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea in various fields.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea has been reported through various methods, including the reaction of 4-bromophenyl isocyanate with 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine, and the reaction of 4-bromophenyl isocyanate with 2,2,4-trimethyl-1,2-dihydroquinoline-3-carboxamide. The yield of N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea through these methods has been reported to be between 50-70%.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea has been investigated for its potential as an anticancer agent, as it has been reported to inhibit the growth of cancer cells. In agriculture, N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea has been studied for its potential as a herbicide, as it has been reported to inhibit the growth of weeds. In materials science, N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea has been investigated for its potential as a polymer additive, as it has been reported to improve the mechanical properties of polymers.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-11-4-9-15(16-14(11)10-18(2,3)23-16)21-17(22)20-13-7-5-12(19)6-8-13/h4-9H,10H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDJAIPVNMTOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=O)NC3=CC=C(C=C3)Br)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorobenzyl)sulfanyl]quinoxaline](/img/structure/B2472599.png)


![7-(4-(difluoromethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2472603.png)



![ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate](/img/structure/B2472608.png)
![2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-(2-methylallyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2472610.png)
![1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472612.png)
![N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2472615.png)

![N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2472618.png)
![N-[4-(aminosulfonyl)phenyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2472620.png)